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molecular formula C16H15F3O2 B8451707 3-Trifluoromethyl-4'-hydroxy-alpha-ethylbenzhydrol CAS No. 67244-23-9

3-Trifluoromethyl-4'-hydroxy-alpha-ethylbenzhydrol

Cat. No. B8451707
M. Wt: 296.28 g/mol
InChI Key: UHVWBUKIOKXMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04593047

Procedure details

54.1 g. of 3-trifluoromethyl-4'-benzyloxy-α-ethyl-benzhydrol in 541 ml. of methanol are hydrogenated under atmospheric pressure, in the presence of 27.1 g. of a 10% palladium-on-charcoal catalyst. When the uptake of the calculated amount of hydrogen is complete, the catalyst is filtered off, and the solvent is distilled off under reduced pressure. The crude product is decoloured with charcoal in ethyl acetate, and recrystallized from a mixture of ethyl acetate and n-hexane. 30.8 g. of the named compound are obtained, melting at 102.5° to 103° C.
Name
3-trifluoromethyl-4'-benzyloxy-α-ethyl-benzhydrol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:28])([F:27])[C:3]1[CH:4]=[C:5]([CH:24]=[CH:25][CH:26]=1)[C:6]([CH2:22][CH3:23])([OH:21])[C:7]1[CH:12]=[CH:11][C:10]([O:13]CC2C=CC=CC=2)=[CH:9][CH:8]=1.[H][H]>[Pd].CO>[F:1][C:2]([F:27])([F:28])[C:3]1[CH:4]=[C:5]([CH:24]=[CH:25][CH:26]=1)[C:6]([CH2:22][CH3:23])([OH:21])[C:7]1[CH:8]=[CH:9][C:10]([OH:13])=[CH:11][CH:12]=1

Inputs

Step One
Name
3-trifluoromethyl-4'-benzyloxy-α-ethyl-benzhydrol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C(C2=CC=C(C=C2)OCC2=CC=CC=C2)(O)CC)C=CC1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of ethyl acetate and n-hexane
CUSTOM
Type
CUSTOM
Details
of the named compound are obtained

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C(C2=CC=C(C=C2)O)(O)CC)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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